MK-0354

Beschreibung

Eigenschaften

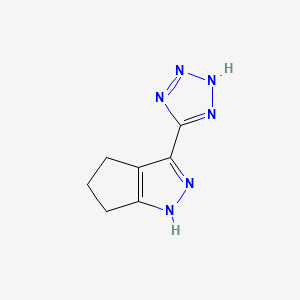

IUPAC Name |

3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c1-2-4-5(3-1)8-9-6(4)7-10-12-13-11-7/h1-3H2,(H,8,9)(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQYSJKGRPGMPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C3=NNN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851776-28-8 |

Source

|

| Record name | MK-0354 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851776288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0354 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05939 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2005 AD | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-0354 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U62D8JYIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of MK-0354: A Partial Agonist of GPR109a with a Blunted Clinical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0354, a 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, is a synthetic partial agonist of the G protein-coupled receptor 109a (GPR109a), also known as the nicotinic acid (niacin) receptor. Developed as a potential therapeutic for dyslipidemia, this compound was designed to harness the anti-lipolytic effects of GPR109a activation while mitigating the prominent flushing side effect associated with full agonists like niacin. This technical guide provides an in-depth analysis of the mechanism of action of this compound on GPR109a, summarizing available data, outlining experimental methodologies, and visualizing key pathways.

Data Presentation

As precise in vitro quantitative values for this compound are not publicly available, the following tables summarize its qualitative pharmacological effects and the outcomes of clinical investigations.

Table 1: Qualitative Pharmacological Profile of this compound at GPR109a

| Parameter | Description | Reference |

| Receptor Target | G Protein-Coupled Receptor 109a (GPR109a) | |

| Agonist Type | Partial Agonist | |

| Anti-lipolytic Effect | Potent reduction of plasma free fatty acids (FFAs) in mice and humans. | [1] |

| Vasodilatory Effect | Does not induce vasodilation (flushing) at maximum feasible doses in mice. | |

| Niacin-Induced Flushing | Preadministration of this compound blocks the flushing effect induced by nicotinic acid. |

Table 2: Summary of this compound Clinical Trial Outcomes

| Clinical Endpoint | Result | Reference |

| Free Fatty Acids (FFAs) | Robust, dose-related reductions in plasma FFAs over 5 hours. | [1] |

| High-Density Lipoprotein Cholesterol (HDL-C) | No clinically meaningful changes. | [1] |

| Low-Density Lipoprotein Cholesterol (LDL-C) | No clinically meaningful changes. | [1] |

| Triglycerides | No clinically meaningful changes. | [1] |

| Cutaneous Flushing | Minimal flushing reported. | [1] |

Mechanism of Action: Partial Agonism and Biased Signaling

The mechanism of action of this compound is centered on its partial agonism at the GPR109a receptor. GPR109a is a Gi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is the primary mechanism for the anti-lipolytic effect observed in adipocytes.

However, GPR109a signaling is complex and cell-type dependent. The flushing response to full agonists like niacin is mediated by a distinct pathway in epidermal Langerhans cells and keratinocytes. In these cells, GPR109a activation leads to the production of prostaglandin D2 (PGD2), a potent vasodilator.

This compound's partial agonism appears to result in biased signaling. It effectively engages the Gi pathway in adipocytes to reduce FFA levels but fails to significantly activate the signaling cascade responsible for PGD2 release in skin cells. This dissociation of downstream signaling pathways is the key to its non-flushing phenotype.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in GPR109a activation by a full agonist like niacin versus the partial agonist this compound.

Caption: GPR109a signaling in different cell types.

Experimental Protocols

While specific protocols for this compound are not publicly available, the following are generalized methodologies for key assays used to characterize GPR109a ligands.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki or IC50) of a test compound for a receptor.

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells stably expressing GPR109a.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is used.

-

Radioligand: A radiolabeled GPR109a ligand (e.g., [3H]-Niacin) is used at a concentration near its Kd.

-

Incubation: Membranes, radioligand, and varying concentrations of the test compound (this compound) are incubated to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value is determined by non-linear regression of the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

Caption: Workflow for a GPR109a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a second messenger.

Protocol Outline:

-

Cell Culture: Cells expressing GPR109a are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulated with varying concentrations of the test compound (this compound) in the presence of an adenylyl cyclase activator (e.g., forskolin) for Gi-coupled receptors.

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) and Emax values are determined by fitting the dose-response data to a sigmoidal curve.

Caption: Workflow for a GPR109a cAMP functional assay.

Conclusion

This compound is a partial agonist of GPR109a that demonstrates the principle of biased signaling. It effectively activates the anti-lipolytic pathway in adipocytes, leading to a robust reduction in plasma free fatty acids. However, its partial agonism is insufficient to trigger the signaling cascade in skin cells that mediates the flushing response characteristic of full agonists like niacin. While this pharmacological profile successfully uncoupled the therapeutic anti-lipolytic effect from the undesirable flushing side effect, clinical studies revealed that the reduction in FFAs did not translate into clinically meaningful improvements in LDL-C, HDL-C, or triglyceride levels. This finding has significant implications for the understanding of GPR109a pharmacology, suggesting that the acute anti-lipolytic effect may not be the primary driver of the beneficial lipid-modifying properties of niacin. Further research into GPR109a signaling in different tissues and the development of novel biased agonists may yet unlock the full therapeutic potential of this receptor.

References

An In-depth Technical Guide to the Discovery of 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (MK-0354)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical profiling of 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, also known as MK-0354. This compound was identified as a potent partial agonist of the G-protein coupled receptor 109a (GPR109a), the receptor for nicotinic acid (niacin). The primary therapeutic goal for developing GPR109a agonists is to achieve the beneficial lipid-modifying effects of niacin, such as lowering free fatty acids (FFAs), without the common side effect of vasodilation (flushing). This compound was found to effectively lower plasma FFAs in mice, demonstrating its antilipolytic activity.[1][2] Importantly, it did not induce vasodilation at the maximum tested doses.[1][2] Furthermore, pretreatment with this compound was shown to block niacin-induced flushing.[1][2] This profile established this compound as a significant candidate for further investigation in the treatment of dyslipidemia. This document provides a comprehensive overview of its synthesis, mechanism of action, and the key experimental data supporting its discovery.

Introduction: The Rationale for a Novel GPR109a Agonist

Nicotinic acid has been a cornerstone in the management of dyslipidemia for its ability to reduce low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL). These effects are primarily mediated through the activation of GPR109a in adipocytes, which leads to the inhibition of lipolysis and a subsequent reduction in plasma free fatty acids. However, the clinical utility of niacin is often limited by a significant side effect: cutaneous vasodilation, commonly known as flushing. This flushing response is also mediated by GPR109a, but in different cell types, namely epidermal Langerhans cells.

The discovery of a GPR109a agonist that could separate the therapeutic antilipolytic effects from the undesirable vasodilatory effects was a key objective in the field. The hypothesis was that a partial agonist might provide sufficient receptor activation in adipocytes to lower FFAs without reaching the threshold required to trigger vasodilation in the skin. 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (this compound) was developed to test this hypothesis.

Synthesis of 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole

The synthesis of this compound is a multi-step process starting from ethyl 2-cyclopentanonecarboxylate. The following is a summary of the likely synthetic pathway based on the primary literature.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on standard organic chemistry techniques and the summary provided in the primary literature. It is intended for illustrative purposes and may not represent the exact, optimized conditions used in the original synthesis.

Step 1-3: Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid ethyl ester A solution of ethyl 2-cyclopentanonecarboxylate in a suitable solvent (e.g., ethanol) is treated with a base (e.g., sodium ethoxide) followed by the addition of ethyl cyanoformate. The resulting intermediate is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield the pyrazole ring system. The product, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid ethyl ester, is then isolated and purified using standard techniques like crystallization or column chromatography.

Step 4-6: Conversion to 3-Cyano-1,4,5,6-tetrahydro-cyclopentapyrazole The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification. The resulting carboxylic acid is then converted to the primary amide by reaction with a coupling agent (e.g., HATU) and ammonia. The amide is subsequently dehydrated to the nitrile using a dehydrating agent like trifluoroacetic anhydride or phosphorus oxychloride.

Step 7-8: Formation of the Tetrazole Ring The 3-cyano-1,4,5,6-tetrahydro-cyclopentapyrazole is reacted with sodium azide in the presence of a Lewis acid (e.g., zinc bromide) or an ammonium salt (e.g., triethylammonium chloride) in a high-boiling solvent such as N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the [3+2] cycloaddition to form the tetrazole ring. After an acidic workup, the final product, 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, is isolated and purified.

Characterization Data

Full characterization data for the intermediates and the final product would be obtained using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Mechanism of Action: Partial Agonism at GPR109a

This compound acts as a partial agonist at the GPR109a receptor. GPR109a is a Gαi-coupled receptor. Upon activation, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP in adipocytes leads to the inhibition of hormone-sensitive lipase, thereby reducing the hydrolysis of triglycerides and the release of free fatty acids into the circulation.

The partial agonism of this compound is crucial to its pharmacological profile. It elicits a submaximal response compared to the full agonist, nicotinic acid. This allows for a therapeutic window where the concentration of this compound is sufficient to inhibit lipolysis in adipocytes but remains below the threshold required to activate the GPR109a-mediated signaling cascade that leads to vasodilation in Langerhans cells.

Caption: GPR109a signaling cascade.

In Vitro and In Vivo Profiling

In Vitro GPR109a Activity

The potency and efficacy of this compound at the human GPR109a receptor were assessed using a cAMP-based functional assay.

Table 1: In Vitro Activity of this compound at Human GPR109a

| Compound | EC₅₀ (nM) | Intrinsic Activity (% of Nicotinic Acid) |

| Nicotinic Acid | 300 | 100% |

| This compound | 100 | 50% |

Data are representative values from the primary literature.

In Vivo Efficacy in Mice

The in vivo effects of this compound on plasma free fatty acid levels and vasodilation were evaluated in C57BL/6 mice.

Table 2: In Vivo Effects of this compound in Mice

| Compound | Dose (mg/kg, p.o.) | Plasma FFA Reduction (%) | Vasodilation (Ear Reddening) |

| Nicotinic Acid | 30 | ~50% | Yes |

| This compound | 30 | ~50% | No |

| This compound | 100 | >60% | No |

Data are representative values from the primary literature.

Experimental Protocols

GPR109a cAMP Functional Assay

Disclaimer: This is a general protocol for a cAMP assay and may not reflect the exact conditions used for this compound.

Caption: cAMP functional assay workflow.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GPR109a receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well plates and incubated to allow for adherence.

-

Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of varying concentrations of this compound or a reference agonist.

-

Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The reduction in the forskolin-stimulated cAMP signal is plotted against the compound concentration to determine the EC₅₀ and the maximal inhibition, which reflects the intrinsic activity.

In Vivo Free Fatty Acid Lowering Assay in Mice

Disclaimer: This is a general protocol and may not reflect the exact conditions used for this compound.

Methodology:

-

Animal Model: Male C57BL/6 mice are used. The animals are fasted overnight to elevate baseline plasma FFA levels.

-

Dosing: this compound, nicotinic acid, or vehicle is administered orally (p.o.).

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 1, 2, 4, and 6 hours) via tail vein or retro-orbital bleeding.

-

Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation.

-

FFA Measurement: Plasma FFA concentrations are determined using a commercially available enzymatic colorimetric assay kit.

-

Data Analysis: The percentage reduction in plasma FFA levels from baseline is calculated for each treatment group.

In Vivo Vasodilation Assay in Mice

Disclaimer: This is a general protocol and may not reflect the exact conditions used for this compound.

Methodology:

-

Animal Model: Male C57BL/6 mice are used.

-

Dosing: this compound, nicotinic acid, or vehicle is administered orally.

-

Observation: The mice are observed for signs of vasodilation, which is typically assessed by visually scoring the reddening of the ears at various time points post-dosing. A scoring system (e.g., 0 = no change, 1 = slight reddening, 2 = moderate reddening, 3 = intense reddening) can be used.

-

Data Analysis: The scores for each treatment group are compared to determine the vasodilatory potential of the compounds.

Conclusion

The discovery of 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (this compound) represents a significant step in the development of GPR109a agonists for the treatment of dyslipidemia. Its profile as a partial agonist successfully translated into a separation of the desired antilipolytic effects from the unwanted vasodilatory side effects in preclinical models. While subsequent clinical development of this compound did not lead to a marketed drug, the principles demonstrated in its discovery continue to inform the design of novel therapeutics targeting GPR109a and other G-protein coupled receptors where partial agonism may offer a superior therapeutic window. This technical guide provides a core understanding of the discovery process and the key data that supported the initial promise of this compound.

References

MK-0354: A Technical Overview of a Nicotinic Acid Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MK-0354, a partial agonist of the high-affinity nicotinic acid receptor, G protein-coupled receptor 109A (GPR109A). This compound was developed as a potential treatment for dyslipidemia, aiming to retain the beneficial anti-lipolytic effects of niacin while minimizing the characteristic flushing side effect.[1][2]

Mechanism of Action

This compound selectively targets GPR109A, a Gi protein-coupled receptor primarily expressed in adipocytes and immune cells such as Langerhans cells.[1][3] As a partial agonist, it elicits a submaximal response compared to the full agonist, nicotinic acid (niacin). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP in adipocytes inhibits hormone-sensitive lipase, thereby decreasing the hydrolysis of triglycerides and the subsequent release of free fatty acids (FFAs) into circulation.[1][2]

The partial agonism of this compound is hypothesized to be key to its reduced flushing effect. In Langerhans cells, the robust activation of GPR109A by full agonists leads to the production of vasodilatory prostaglandins, causing cutaneous flushing.[3] this compound's attenuated signaling in these cells is thought to circumvent this effect.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

In Vitro Potency of this compound

| Compound | Target | Species | Assay Type | Parameter | Value (µM) |

| This compound | GPR109A | Human | Functional Assay | EC50 | 1.65 |

| This compound | GPR109A | Mouse | Functional Assay | EC50 | 1.08 |

In Vivo Effects of this compound in Humans

| Study Phase | Population | Dose | Duration | Primary Outcome | Result |

| Phase I | Healthy Men | 300-4000 mg (single dose) | 1 day | Plasma Free Fatty Acid (FFA) Reduction | Robust, dose-related reduction over 5 hours. 300 mg this compound comparable to 1 g extended-release niacin.[1] |

| Phase I | Healthy Men | up to 3600 mg (multiple doses) | 7 days | Plasma Free Fatty Acid (FFA) Reduction | Sustained suppression of FFAs, similar to single-dose effect.[1] |

| Phase II | Dyslipidemic Patients | 2.5 g (once daily) | 4 weeks | Lipid Profile Changes | No clinically meaningful effects on HDL-C, LDL-C, or triglycerides.[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific laboratory conditions.

Radioligand Binding Assay for GPR109A

This protocol is for determining the binding affinity of a test compound like this compound to the GPR109A receptor.

Materials:

-

Cell membranes prepared from cells expressing GPR109A

-

Radioligand (e.g., [3H]-Nicotinic Acid)

-

Test compound (this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in binding buffer.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay for GPR109A

This protocol measures the ability of a test compound to inhibit adenylyl cyclase and reduce cAMP levels in cells expressing GPR109A.

Materials:

-

Cells expressing GPR109A (e.g., CHO or HEK293 cells)

-

Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)

-

Forskolin (to stimulate adenylyl cyclase)

-

Test compound (this compound)

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Cell Plating: Seed the GPR109A-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Compound Addition: Pre-incubate the cells with varying concentrations of the test compound in assay buffer for 15-30 minutes.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for an additional 15-30 minutes.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Measurement of Free Fatty Acids in Mice

This protocol outlines a method to assess the effect of a test compound on plasma free fatty acid levels in mice.

Materials:

-

Mice (e.g., C57BL/6)

-

Test compound (this compound) formulated in an appropriate vehicle

-

Vehicle control

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Commercial FFA assay kit

Procedure:

-

Acclimation and Fasting: Acclimate the mice to the experimental conditions. Fast the mice overnight (approximately 12-16 hours) before the experiment to establish a baseline FFA level.

-

Compound Administration: Administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage).

-

Blood Sampling: Collect blood samples at various time points after compound administration (e.g., 0, 1, 2, 4, and 6 hours). Blood can be collected via tail vein or retro-orbital sinus.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

FFA Measurement: Measure the FFA concentration in the plasma samples using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the plasma FFA concentration over time for both the treated and control groups to determine the effect of the test compound.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: GPR109A Signaling Pathway for Antilipolysis.

Caption: Radioligand Binding Assay Workflow.

References

In Vitro Studies of MK-0354 on Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0354 is a partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid (niacin) receptor. Clinical studies have demonstrated that this compound robustly reduces plasma free fatty acids (FFA) by inhibiting adipocyte lipolysis, a key process in lipid metabolism. A significant characteristic of this compound is its G-protein-biased agonism, which allows it to exert its anti-lipolytic effects without inducing the cutaneous flushing commonly associated with full GPR109A agonists like niacin. This technical guide provides an in-depth overview of the known and expected in vitro effects of this compound on adipocytes, details the underlying signaling pathways, and presents experimental protocols for further investigation.

Core Mechanism of Action

This compound's primary mechanism of action on adipocytes is through the activation of the GPR109A receptor. As a G-protein-biased partial agonist, this compound selectively activates the Gαi/o signaling cascade while having minimal to no engagement of the β-arrestin pathway.[1] This is crucial as the Gαi/o pathway is responsible for the anti-lipolytic effect, whereas the β-arrestin pathway is linked to the flushing side effect.

Signaling Pathway

Upon binding to GPR109A on the adipocyte plasma membrane, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA). PKA is a critical regulator of lipolysis, and its reduced activity results in the dephosphorylation of two key targets:

-

Hormone-Sensitive Lipase (HSL): Dephosphorylated HSL is less active and translocates from the lipid droplet to the cytosol, reducing the hydrolysis of triglycerides.

-

Perilipin: This lipid droplet-associated protein, when dephosphorylated, restricts the access of lipases to the stored triglycerides.

The net effect is a significant reduction in the breakdown of triglycerides and the subsequent release of free fatty acids and glycerol from the adipocyte.

Data Presentation

While direct in vitro quantitative data for this compound on adipocytes is not extensively published, the following tables summarize the expected outcomes based on its known mechanism as a GPR109A partial agonist. The values provided are illustrative examples.

Table 1: Expected Effects of this compound on Adipocyte Lipolysis

| Parameter | Assay Type | Expected Outcome with this compound | Example IC50/EC50 |

| FFA Release | Free Fatty Acid Assay | Dose-dependent inhibition | 50 nM |

| Glycerol Release | Glycerol Assay | Dose-dependent inhibition | 55 nM |

| cAMP Levels | cAMP Assay | Dose-dependent decrease | 40 nM |

| HSL Phosphorylation | Western Blot (p-HSL) | Dose-dependent decrease | 60 nM |

| Perilipin Phosphorylation | Western Blot (p-Perilipin) | Dose-dependent decrease | 65 nM |

Table 2: Expected Effects of this compound on Other Adipocyte Functions

| Parameter | Assay Type | Expected Outcome with this compound | Example Result |

| Adipocyte Differentiation | Oil Red O Staining / Gene Expression | Minimal to no direct effect | <10% change in lipid accumulation |

| Glucose Uptake | 2-Deoxyglucose Uptake Assay | No direct significant effect expected | <5% change in glucose uptake |

| Adiponectin Secretion | ELISA / Western Blot | Potential for increase, similar to niacin | 1.2-fold increase |

| Gene Expression (Lipogenic) | qPCR (e.g., PPARγ, C/EBPα) | Minimal to no direct effect | <1.1-fold change |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro effects of this compound on adipocytes.

Adipocyte Culture and Differentiation

The 3T3-L1 cell line is a common model for these studies.

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

-

Induction of Differentiation: Two days post-confluence, induce differentiation with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

-

Maintenance: Replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

-

Maturation: Culture the cells in DMEM with 10% FBS for an additional 4-6 days, replacing the medium every 48 hours. Mature adipocytes will be visible with accumulated lipid droplets.

Lipolysis Assay (FFA and Glycerol Release)

-

Cell Seeding: Seed and differentiate 3T3-L1 cells in 24-well plates.

-

Starvation: Wash mature adipocytes with serum-free DMEM and incubate in serum-free DMEM for 2 hours.

-

Treatment: Replace the medium with serum-free DMEM containing 2% fatty acid-free BSA and various concentrations of this compound. Include a positive control (e.g., isoproterenol) and a vehicle control.

-

Incubation: Incubate for 1-3 hours at 37°C.

-

Sample Collection: Collect the medium from each well.

-

Quantification: Measure the concentration of free fatty acids and glycerol in the collected medium using commercially available colorimetric or fluorometric assay kits.

cAMP Measurement

-

Cell Culture: Differentiate 3T3-L1 cells in 96-well plates.

-

Pre-treatment: Pre-incubate mature adipocytes with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulation: Add various concentrations of this compound and a positive control (e.g., forskolin) and incubate for 10-15 minutes at 37°C.

-

Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

-

Quantification: Determine the intracellular cAMP concentration using a competitive ELISA-based or fluorescence-based assay kit according to the manufacturer's instructions.

Western Blot for HSL and Perilipin Phosphorylation

-

Treatment: Treat mature adipocytes with this compound for an appropriate time (e.g., 30 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated HSL (e.g., p-HSL Ser660) and total HSL, or phosphorylated perilipin and total perilipin.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity using densitometry software.

Glucose Uptake Assay

-

Cell Culture: Differentiate 3T3-L1 cells in 24- or 48-well plates.

-

Starvation: Serum-starve mature adipocytes in DMEM for 2-4 hours.

-

Pre-treatment: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate with KRH buffer containing this compound for 30 minutes. Include a positive control (insulin) and a vehicle control.

-

Glucose Uptake: Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog and incubate for 5-10 minutes.

-

Wash: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lysis and Quantification: Lyse the cells and measure the incorporated radioactivity by scintillation counting or fluorescence by a plate reader.

Conclusion

This compound is a promising G-protein-biased partial agonist of GPR109A that effectively inhibits adipocyte lipolysis in vivo without the flushing side effect characteristic of full agonists. While direct in vitro data on adipocytes is limited, its known mechanism of action via Gαi/o-mediated inhibition of the cAMP-PKA pathway provides a strong foundation for its anti-lipolytic effects. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to further elucidate the specific in vitro pharmacological profile of this compound on adipocyte function, including its effects on lipolysis, glucose metabolism, and adipokine secretion. Such studies are crucial for fully understanding its therapeutic potential in the management of metabolic disorders.

References

The Structure-Activity Relationship of MK-0354 Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0354, chemically known as 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, emerged as a potent partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid (niacin) receptor. The primary therapeutic goal for the development of this compound and its analogs was to replicate the beneficial lipid-modifying effects of niacin—specifically, reducing free fatty acids (FFA)—while mitigating the undesirable flushing side effect that often leads to poor patient compliance. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound and related GPR109A agonists, based on publicly available data.

While a detailed quantitative SAR for a broad series of direct this compound analogs is not extensively documented in the public domain, this guide synthesizes the available information on this compound's pharmacological profile, its mechanism of action, and the broader SAR of other GPR109A agonists to inform future drug discovery efforts in this area.

Mechanism of Action: GPR109A Signaling

This compound exerts its effects by binding to GPR109A, a Gi-coupled receptor. The activation of this receptor initiates a signaling cascade that is central to both the therapeutic effects and the side effects of niacin and its analogs. A critical aspect of GPR109A signaling is the divergence between the G-protein mediated pathway, which is responsible for the desired anti-lipolytic effects, and the β-arrestin mediated pathway, which is linked to the flushing response.

The following diagram illustrates the GPR109A signaling pathway:

This compound was designed as a partial agonist to selectively engage the G-protein pathway, leading to a reduction in cyclic AMP (cAMP) and subsequent inhibition of hormone-sensitive lipase (HSL) activity in adipocytes. This results in decreased lipolysis and a lowering of plasma free fatty acids. The partial agonism is thought to be key to minimizing the recruitment of β-arrestin, thereby reducing the production of prostaglandins (PGD2/PGE2) that cause vasodilation and the characteristic flushing sensation.

Structure-Activity Relationship of GPR109A Agonists

While specific data tables for this compound analogs are scarce, the broader medicinal chemistry literature on GPR109A agonists provides valuable insights into the structural requirements for receptor binding and activation.

Key Pharmacophoric Features:

-

Anionic Group: A negatively charged group, such as a carboxylic acid or a tetrazole, is crucial for binding to the receptor. In this compound, the tetrazole ring serves as a bioisostere for a carboxylic acid.

-

Hydrophobic Core: A rigid, hydrophobic scaffold is generally required to orient the anionic group correctly within the binding pocket. The cyclopentapyrazole core of this compound fulfills this role.

-

Spatial Arrangement: The distance and orientation between the anionic group and the hydrophobic core are critical for agonist activity.

Observations from Different Scaffolds:

Studies on various classes of GPR109A agonists, such as pyrazole-acids and pyrazolyl propionyl cyclohexenamides, have shown that modifications to the hydrophobic core can significantly impact potency and selectivity. For instance, the introduction of bulky substituents can modulate the degree of receptor activation and influence the balance between G-protein and β-arrestin signaling.

Quantitative Data

Due to the proprietary nature of drug development, a comprehensive table of this compound analogs with their corresponding biological activities is not publicly available. However, the clinical data for this compound itself provides a benchmark for its activity.

Table 1: Clinical Pharmacodynamic Effects of this compound

| Parameter | Result | Citation |

| Free Fatty Acid (FFA) Reduction | Robust, dose-related reductions with single doses up to 4000 mg and multiple doses up to 3600 mg. | |

| Cutaneous Flushing | Minimal flushing reported. | |

| Lipid Effects (4-week treatment) | No clinically meaningful changes in HDL-C, LDL-C, or triglycerides. |

It is important to note that while this compound was successful in reducing FFAs with minimal flushing, it did not translate to significant improvements in the overall lipid profile in longer-term studies.

Experimental Protocols

General Methodology for a GPR109A cAMP Assay:

A common method to assess the activity of GPR109A agonists is to measure the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing the human GPR109A receptor (e.g., HEK-293 or CHO cells).

-

Cell Culture: Cells are cultured in an appropriate medium and seeded into 96- or 384-well plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound analog).

-

Stimulation: The cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available kit, often based on competitive immunoassay (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to determine the potency of the compounds.

Synthesis of this compound

The exact synthetic route used for the industrial-scale production of this compound is proprietary. However, a plausible synthetic scheme can be devised based on established methods for the synthesis of pyrazole and tetrazole heterocycles.

The following diagram outlines a potential synthetic workflow for this compound:

MK-0354: A Technical Guide on its Effects on Free Fatty Acid Mobilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0354 is a partial agonist of the nicotinic acid receptor GPR109A (G protein-coupled receptor 109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Developed as a potential treatment for dyslipidemia, this compound was designed to retain the potent free fatty acid (FFA) lowering effects of nicotinic acid (niacin) while minimizing the common side effect of cutaneous flushing. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on FFA mobilization, and the experimental protocols used to evaluate these effects. The document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: GPR109A-Mediated Inhibition of Lipolysis

This compound exerts its primary effect on free fatty acid mobilization by targeting the GPR109A receptor, which is highly expressed in adipocytes. The binding of this compound to GPR109A initiates a signaling cascade that ultimately suppresses the release of FFAs from adipose tissue.

The signaling pathway is initiated by the activation of an inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). PKA is responsible for the phosphorylation and activation of hormone-sensitive lipase (HSL), a critical enzyme in the hydrolysis of triglycerides stored in adipocytes. By inhibiting this cascade, this compound effectively reduces the activity of HSL, thereby decreasing the breakdown of triglycerides and the subsequent mobilization of free fatty acids into the bloodstream.

Quantitative Effects on Free Fatty Acid Mobilization

Clinical trials have demonstrated that this compound produces robust and dose-related reductions in plasma free fatty acids. However, specific quantitative data from these trials are not widely available in the public domain. The following tables summarize the available qualitative and comparative data from Phase I and Phase II clinical studies.

Table 1: Phase I Clinical Trial Data on this compound and FFA Reduction

| Parameter | Finding | Citation |

| Dosage Range (Single Dose) | 300 mg to 4000 mg | [1] |

| Dosage Range (Multiple Doses) | Up to 3600 mg daily for 7 days | [1] |

| Effect on FFA | Robust, dose-related reductions in FFA over 5 hours. | [1] |

| Comparison with Niacin | A single 300 mg dose of this compound produced comparable FFA reductions to a 1 g dose of extended-release niacin. | [1] |

| Effect of Multiple Dosing | Suppression of FFA after 7 days of daily dosing was similar to that observed after a single dose. | [1] |

Table 2: Phase II Clinical Trial Data on this compound

| Parameter | Finding | Citation |

| Dosage | 2.5 g once daily for 4 weeks | [1] |

| Patient Population | 66 dyslipidemic patients | [1] |

| Effect on FFA | Consistent plasma FFA suppression. | [1] |

| Effect on Lipids | No clinically meaningful effects on high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), or triglycerides. | [1] |

| Cutaneous Flushing | Minimal cutaneous flushing observed. | [1] |

Experimental Protocols

The evaluation of this compound's effect on free fatty acid mobilization involved rigorous clinical trial protocols. While specific, detailed protocols are proprietary, the general methodology can be outlined based on published literature.

Phase I Clinical Studies

-

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics (specifically FFA reduction) of single and multiple ascending doses of this compound.

-

Study Population: Healthy male volunteers.

-

Design: Randomized, placebo-controlled, rising-dose studies.

-

Methodology:

-

Dosing: Subjects received either a single oral dose of this compound (ranging from 300 mg to 4000 mg) or placebo. In multiple-dose cohorts, subjects received daily doses of this compound (up to 3600 mg) or placebo for 7 days.

-

Blood Sampling: Serial blood samples were collected at predefined time points before and after drug administration to measure plasma concentrations of this compound and free fatty acids. For FFA assessment, samples were typically collected over a 5-hour post-dose period.

-

FFA Analysis: Plasma FFA concentrations were determined using a validated analytical method, likely an enzymatic colorimetric assay or a more advanced technique like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Phase II Clinical Study

-

Objective: To evaluate the efficacy and safety of this compound on lipid parameters (LDL-C, HDL-C, triglycerides) and FFA in patients with dyslipidemia.

-

Study Population: Patients with elevated levels of LDL-C and other lipid abnormalities.

-

Design: A multi-center, randomized, double-blind, placebo-controlled study.

-

Methodology:

-

Dosing: Patients were randomized to receive either this compound (2.5 g once daily) or a matching placebo for a duration of 4 weeks.

-

Blood Sampling: Blood samples for the assessment of the full lipid panel and FFA concentrations were collected at baseline and at specified intervals throughout the 4-week treatment period.

-

Lipid and FFA Analysis: Standardized and validated laboratory methods were used to measure lipid parameters and FFA concentrations.

-

Discussion and Conclusion

This compound is a potent partial agonist of the GPR109A receptor that effectively reduces the mobilization of free fatty acids from adipose tissue. Clinical studies have confirmed its ability to induce a robust and dose-dependent decrease in plasma FFA levels with minimal cutaneous flushing, a significant advantage over niacin. However, the profound suppression of FFA by this compound did not translate into clinically meaningful improvements in the overall lipid profile (LDL-C, HDL-C, and triglycerides) in a 4-week study.

This finding has significant implications for the "FFA hypothesis," which posits that the primary mechanism by which niacin improves lipid profiles is through the reduction of FFA flux to the liver, thereby decreasing the synthesis of VLDL and subsequently LDL, while increasing HDL. The data from the this compound trials, along with studies of other GPR109A agonists, challenge this long-held hypothesis and suggest that the lipid-modifying effects of niacin may be independent of its potent antilipolytic activity or may require additional mechanisms not engaged by this compound.

Future research in this area could focus on understanding the downstream signaling pathways of GPR109A that are differentially activated by various agonists and their respective roles in both FFA suppression and broader lipid metabolism. The logical relationship between this compound, its target, and its observed effects is summarized in the diagram below.

References

The G-Protein Biased Agonism of MK-0354 at the GPR109a Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the signaling pathways activated by the partial GPR109a agonist, MK-0354. GPR109a (G-protein coupled receptor 109a), also known as HCA2, is the receptor for niacin (nicotinic acid) and the endogenous ligand β-hydroxybutyrate.[1][2] Its activation triggers diverse signaling cascades with significant therapeutic implications, particularly in the treatment of dyslipidemia. This compound was developed to harness the anti-lipolytic effects of GPR109a activation while circumventing the common flushing side-effect associated with niacin.[1][3][4] This is achieved through biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor.

GPR109a: A Receptor with Dual Signaling Capabilities

GPR109a is a classic G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[1][2] Upon activation by a full agonist like niacin, GPR109a initiates two major signaling cascades:

-

The Gαi-Mediated Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This pathway is responsible for the anti-lipolytic effects observed in adipocytes.[1][5]

-

The β-arrestin-Mediated Pathway: Following G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of GPR109a, promoting the recruitment of β-arrestin proteins.[2][6] β-arrestins mediate receptor desensitization and internalization, and also act as scaffolds for other signaling proteins, such as MAP kinases (e.g., ERK1/2).[2][3] This pathway is strongly implicated in the cutaneous flushing response to niacin, which is a significant drawback in patient compliance.[2][3]

This compound: A G-Protein Biased Agonist

This compound distinguishes itself from niacin by acting as a biased agonist, selectively activating the Gαi-mediated pathway while failing to engage the β-arrestin pathway.[3][4] This biased signaling provides a mechanistic basis for its ability to reduce plasma free fatty acids without inducing the flushing response.[1][3]

Signaling Pathways Activated by this compound

The primary signaling event following the binding of this compound to GPR109a is the activation of the heterotrimeric Gi/o protein. The subsequent dissociation of the Gαi and Gβγ subunits leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. This is the core mechanism behind the anti-lipolytic action of this compound.[3][4]

In stark contrast, this compound does not promote the recruitment of β-arrestin to the receptor. Consequently, downstream events associated with β-arrestin signaling, such as MAP kinase activation and receptor internalization, are not initiated.[3] Studies in human Langerhans cells have shown that while niacin triggers Erk1/2 and Ca2+ signaling, leading to the release of vasodilatory prostanoids, this compound fails to elicit any signaling in these cells.[7]

Below is a DOT script for a diagram illustrating the biased agonism of this compound at the GPR109a receptor.

Quantitative Data Presentation

The following table summarizes the quantitative data available for this compound in comparison to niacin, highlighting its potency in the G-protein pathway and lack of activity in the β-arrestin pathway.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | cAMP Inhibition | Recombinant | EC50 | Partial Agonist | [3][4] |

| β-arrestin Recruitment | Recombinant | Activity | No activity | [2][3] | |

| Free Fatty Acid Reduction (in humans) | Clinical Trial | Effect | Acute reduction | [3] | |

| Flushing Response (in humans) | Clinical Trial | Effect | No significant response | [3] | |

| Niacin | cAMP Inhibition | Recombinant | EC50 | Full Agonist | [3][4] |

| β-arrestin Recruitment | Recombinant | Activity | Full Agonist | [2][3] | |

| Free Fatty Acid Reduction (in humans) | Clinical Trial | Effect | Acute reduction | [3] | |

| Flushing Response (in humans) | Clinical Trial | Effect | Significant response | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

cAMP Inhibition Assay

This assay quantifies the ability of a ligand to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human GPR109a.

-

Protocol:

-

Seed cells in a 96-well plate and culture overnight.

-

Wash cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.

-

Add varying concentrations of this compound or niacin to the cells.

-

Stimulate adenylyl cyclase with forskolin (e.g., 10 µM) for 15-30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data are typically normalized to the forskolin-only control, and dose-response curves are generated to determine EC50 values.

-

Below is a DOT script for a diagram illustrating the cAMP Inhibition Assay workflow.

β-arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR109a receptor.

-

Cell Line: U2OS or CHO-K1 cells stably co-expressing GPR109a tagged with a fluorescent protein (e.g., GFP) and β-arrestin tagged with a complementary enzyme fragment (e.g., β-galactosidase fragment).

-

Protocol:

-

Seed cells in a 96-well plate and culture overnight.

-

Replace the culture medium with an assay buffer.

-

Add varying concentrations of this compound or niacin to the cells.

-

Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents for the enzyme complementation system.

-

Incubate for a further 60 minutes at room temperature.

-

Measure the chemiluminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.

-

Generate dose-response curves to determine agonist potency and efficacy.

-

Conclusion

This compound is a potent, G-protein biased agonist of the GPR109a receptor. Its selective activation of the Gαi-mediated anti-lipolytic pathway, while avoiding the β-arrestin pathway responsible for flushing, represented a promising strategy for the development of improved dyslipidemia therapeutics. However, the clinical findings that this compound failed to significantly alter the broader lipid profile suggest that the β-arrestin pathway, or other pathways activated by full agonists like niacin, may be crucial for the full spectrum of therapeutic benefits.[3][4] This underscores the complexity of GPR109a signaling and the importance of understanding ligand-specific downstream effects in drug development. The cell-type-specific signaling of GPR109a further highlights the need for targeted therapeutic approaches.[7] Future research should continue to dissect these complex signaling networks to unlock the full therapeutic potential of targeting the GPR109a receptor.

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. cog133.com [cog133.com]

- 4. crispr-casx.com [crispr-casx.com]

- 5. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Internalization of the human nicotinic acid receptor GPR109A is regulated by G(i), GRK2, and arrestin3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Assessment of MK-0354 for Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-0354, a partial agonist of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor, has been investigated for its potential role in managing dyslipidemia. While clinical studies have shown its efficacy in reducing plasma free fatty acids, a clinically significant impact on LDL-C, HDL-C, and triglycerides has not been observed.[1][2] This has led to the exploration of its non-lipid-modifying effects, particularly in the context of atherosclerosis. This technical guide synthesizes the available preclinical data and the proposed mechanism of action of GPR109A agonists in atherosclerosis, primarily drawing from studies on the full agonist, nicotinic acid (niacin), to provide a framework for the preclinical evaluation of this compound.

Proposed Mechanism of Action: GPR109A Agonism in Atherosclerosis

The anti-atherosclerotic effects of GPR109A activation are believed to extend beyond lipid modulation, primarily through direct actions on immune cells within the arterial wall.[1][3] Preclinical studies using nicotinic acid in atherosclerosis-prone mouse models have demonstrated a reduction in plaque progression independent of changes in plasma cholesterol levels.[1] This effect is absent in mice lacking the GPR109A receptor, highlighting its critical role.[1]

The proposed signaling pathway involves the activation of GPR109A on macrophages within atherosclerotic lesions. This activation leads to two key downstream effects:

-

Enhanced Cholesterol Efflux: GPR109A agonism induces the expression of the ATP-binding cassette transporter G1 (ABCG1), a key transporter responsible for cholesterol efflux from macrophages to HDL particles.[1] This process helps to reduce the accumulation of cholesterol within macrophages, thereby preventing their transformation into foam cells, a hallmark of early atherosclerosis.

-

Anti-inflammatory Effects: Activation of GPR109A has been shown to inhibit the recruitment of macrophages to atherosclerotic plaques.[1] This is achieved by reducing the expression of pro-inflammatory chemokines such as monocyte chemoattractant protein-1 (MCP-1).[4] By mitigating the inflammatory response within the plaque, GPR109A agonists may contribute to plaque stabilization.

Signaling Pathway Diagram

Preclinical Data Summary

Direct preclinical studies evaluating the effect of this compound on atherosclerosis are not extensively available in the public domain. However, data from studies on nicotinic acid provide a strong rationale for its potential efficacy.

Table 1: Effects of GPR109A Agonism in Preclinical Atherosclerosis Models

| Parameter | Animal Model | GPR109A Agonist | Dosage | Duration | Key Findings | Reference |

| Atherosclerotic Lesion Size | Ldlr-/- mice | Nicotinic Acid | 0.3% in diet | 12 weeks | Significant reduction in plaque area in the aortic root. | [1][4] |

| Macrophage Infiltration | Ldlr-/- mice | Nicotinic Acid | 0.3% in diet | 12 weeks | Reduced macrophage accumulation in atherosclerotic plaques. | [1] |

| Cholesterol Efflux | Peritoneal Macrophages (WT vs. Gpr109a-/-) | Nicotinic Acid | 0.3% in diet (in vivo) | N/A | Increased HDL-dependent cholesterol efflux in WT but not in Gpr109a-/- macrophages. | [4] |

| Gene Expression (Aorta) | Ldlr-/- mice | Nicotinic Acid | 0.3% in diet | 12 weeks | Increased expression of ABCG1. | [4] |

| Chemokine Expression | Peritoneal Macrophages | Nicotinic Acid | 100 µM (in vitro) | 24 hours | Inhibition of IFN-γ-induced MCP-1 expression. | [4] |

Key Experimental Protocols

The following protocols, adapted from studies on nicotinic acid, can be applied to the preclinical evaluation of this compound for atherosclerosis.

In Vivo Atherosclerosis Study

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice are standard models that spontaneously develop atherosclerosis, especially on a high-fat diet.[5][6]

-

Dosing: this compound can be administered via oral gavage or incorporated into the chow. Dose-ranging studies would be necessary to determine the optimal therapeutic dose.

-

Diet: A Western-type diet (21% fat, 0.15-0.2% cholesterol) is typically used to accelerate and exacerbate atherosclerosis.[6]

-

Treatment Duration: A treatment period of 8-12 weeks is common to allow for significant plaque development and to observe therapeutic effects.[4]

-

Endpoints:

-

Atherosclerotic Plaque Analysis: Quantification of lesion area in the aortic root and en face analysis of the entire aorta using Oil Red O staining.

-

Plaque Composition: Immunohistochemical staining for macrophages (e.g., CD68), smooth muscle cells (e.g., α-actin), and collagen content (e.g., Masson's trichrome).

-

Gene and Protein Expression: Analysis of key target genes and proteins in aortic tissue (e.g., GPR109A, ABCG1, MCP-1) via qPCR and Western blotting.

-

Lipid Profile: Measurement of plasma total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Experimental Workflow: In Vivo Atherosclerosis Study

References

- 1. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Data for MK-0354: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available early-phase clinical trial data for MK-0354, a partial agonist of the niacin receptor GPR109A (G-protein coupled receptor 109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2). The development of this compound was pursued as a strategy to achieve the lipid-modifying effects of niacin with a reduced incidence of the common side effect of flushing.[1][2] Ultimately, while showing promise in reducing free fatty acids (FFAs) with minimal flushing, this compound failed to produce clinically meaningful changes in key lipid parameters, leading to the discontinuation of its development.[1][2]

Mechanism of Action: Biased Agonism at the GPR109A Receptor

This compound acts as a partial agonist of the GPR109A receptor.[3] The therapeutic rationale for developing a partial agonist was to selectively engage the G-protein-mediated signaling pathway responsible for the anti-lipolytic effects of niacin, while avoiding the β-arrestin-mediated pathway implicated in the flushing response.[4][5]

Niacin, a full agonist of GPR109A, activates two primary signaling cascades:

-

Gαi-mediated pathway: Activation of the Gαi subunit of the G-protein complex leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is responsible for the anti-lipolytic effect in adipocytes, leading to a reduction in plasma free fatty acids (FFAs).[4]

-

β-arrestin-mediated pathway: Recruitment of β-arrestin is associated with the activation of phospholipase A2 and the subsequent release of prostaglandins, such as PGD2 and PGE2, in Langerhans cells and keratinocytes.[6][7] This prostaglandin release mediates the vasodilation that causes cutaneous flushing.[6][7]

This compound was designed to be a G-protein-biased agonist, preferentially activating the Gαi pathway to lower FFAs while having a reduced effect on the β-arrestin pathway, thereby minimizing flushing.[5] Preclinical studies in mice demonstrated that this compound retained the plasma FFA-lowering effects associated with GPR109A agonism but did not induce vasodilation at the maximum feasible dose.[3]

Early-Phase Clinical Trial Data

This compound was evaluated in Phase I and Phase II clinical studies.[1] The Phase I studies were conducted in healthy male volunteers to assess pharmacokinetics, pharmacodynamics, and safety of single and multiple doses. The Phase II study was conducted in dyslipidemic patients to evaluate the effects on lipid profiles.[1]

Data Presentation

Table 1: Phase I Study Design Overview [1]

| Study Phase | Population | Dosage Range | Duration | Key Objectives |

| Phase I | Healthy Men | Single doses: 300-4000 mg | Single Dose | Evaluate pharmacokinetics and pharmacodynamics of single doses. |

| Phase I | Healthy Men | Multiple doses: up to 3600 mg | 7 days | Evaluate pharmacokinetics and pharmacodynamics of multiple doses. |

Table 2: Phase I Pharmacodynamic Results - Free Fatty Acid (FFA) Reduction [1]

| Dose | Comparator | Effect on FFA |

| 300 mg - 4000 mg (single dose) | N/A | Robust, dose-related reductions over 5 hours. |

| up to 3600 mg (multiple doses for 7 days) | N/A | Suppression of FFA was similar to that after a single dose. |

| 300 mg (single dose) | Extended-release niacin 1 g | Comparable reductions in FFA. |

Table 3: Phase II Study Design and Lipid Efficacy Results [1]

| Parameter | Details |

| Study Population | 66 dyslipidemic patients |

| Treatment | This compound 2.5 g once daily |

| Duration | 4 weeks |

| Primary Outcome | Change in lipid profile |

| HDL-C (Placebo-adjusted % change) | 0.4% (95% CI: -5.2 to 6.0) |

| LDL-C (Placebo-adjusted % change) | -9.8% (95% CI: -16.8 to -2.7) |

| Triglycerides (Placebo-adjusted % change) | -5.8% (95% CI: -22.6 to 11.9) |

Safety and Tolerability:

Across the early-phase trials, this compound was generally well-tolerated.[1] It was associated with minimal cutaneous flushing, a key objective of its development program.[1]

Experimental Protocols

Detailed experimental protocols for the this compound clinical trials are not publicly available. The following descriptions are based on the methods sections of the published literature.[1]

Phase I Studies:

-

Study Design: The pharmacokinetic and pharmacodynamic effects of single and multiple doses of this compound were evaluated in two Phase I studies.

-

Participants: Healthy male volunteers.

-

Interventions:

-

Single ascending doses ranging from 300 mg to 4000 mg.

-

Multiple ascending doses up to 3600 mg administered daily for 7 days.

-

-

Pharmacodynamic Assessments: Plasma free fatty acid (FFA) concentrations were measured at various time points post-dose to assess the anti-lipolytic effect.

Phase II Study:

-

Study Design: A randomized, placebo-controlled study.

-

Participants: 66 patients with dyslipidemia.

-

Intervention: this compound administered at a dose of 2.5 g once daily for 4 weeks.

-

Efficacy Assessments: Fasting lipid profiles, including high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and triglycerides, were measured at baseline and at the end of the treatment period.

-

Safety Assessments: Cutaneous flushing was assessed.

Conclusion

The early-phase clinical development of this compound demonstrated the successful application of the biased agonism concept to dissociate the FFA-lowering effect from the flushing side effect of GPR109A activation.[1] However, the Phase II study revealed that the suppression of plasma FFAs by this compound was not sufficient to translate into the beneficial lipid-modifying effects (i.e., increases in HDL-C and decreases in LDL-C and triglycerides) observed with niacin.[1] This outcome challenged the long-held hypothesis that the lipid-altering effects of niacin are primarily mediated by the reduction of FFA flux from adipose tissue. The findings from the this compound program have been instrumental in advancing the understanding of niacin's complex mechanism of action.

References

- 1. Effects of a niacin receptor partial agonist, this compound, on plasma free fatty acids, lipids, and cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. JCI - Seeing red: flushing out instigators of niacin-associated skin toxicity [jci.org]

- 7. Seeing red: flushing out instigators of niacin-associated skin toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with MK-0354

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting in vivo studies with MK-0354, an experimental partial agonist of the G-protein coupled receptor 109a (GPR109A), also known as the nicotinic acid receptor.

Introduction

This compound is a compound that has been investigated for its potential to modulate lipid metabolism. It acts as a partial agonist of GPR109A, a receptor primarily expressed in adipocytes and immune cells.[1] Activation of GPR109A in adipocytes is known to inhibit lipolysis, leading to a reduction in plasma free fatty acids (FFAs).[2][3] Unlike full agonists like nicotinic acid (niacin), partial agonists such as this compound are designed to retain the therapeutic effects on FFA reduction while minimizing the common side effect of cutaneous flushing.[1][2]

Clinical studies in humans have shown that this compound can robustly reduce plasma FFAs with minimal flushing.[2] However, these studies did not demonstrate clinically significant changes in LDL-C, HDL-C, or triglycerides.[2] Preclinical in vivo studies in animal models are crucial for further elucidating the mechanism of action, pharmacokinetics, pharmacodynamics, and potential therapeutic applications of this compound.

Mechanism of Action: GPR109A Signaling

This compound exerts its effects by binding to and partially activating GPR109A. The downstream signaling cascade in an adipocyte is initiated by the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, reducing the activity of protein kinase A (PKA). Consequently, the phosphorylation and activation of hormone-sensitive lipase (HSL) are decreased, resulting in the inhibition of triglyceride hydrolysis and a subsequent reduction in the release of FFAs into the bloodstream.

Caption: GPR109A signaling pathway in an adipocyte upon activation by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from human clinical trials of this compound. These values can serve as a reference for designing preclinical in vivo studies, though dose-response relationships will need to be determined empirically in the chosen animal model.

Table 1: Human Pharmacokinetic and Pharmacodynamic Data for this compound

| Parameter | Value | Study Population | Source |

| Dosing Regimen (Single Dose) | 300 - 4000 mg | Healthy Men | [2] |

| Dosing Regimen (Multiple Dose) | Up to 3600 mg (7 days) | Healthy Men | [2] |

| Dosing Regimen (Chronic) | 2.5 g once daily (4 weeks) | Dyslipidemic Patients | [2] |

| Peak FFA Reduction | Robust, dose-related over 5 hours | Healthy Men | [2] |

| FFA Reduction (300 mg this compound) | Comparable to 1 g extended-release niacin | Healthy Men | [2] |

Table 2: Effects of this compound on Lipid Profile in Dyslipidemic Patients (4-week study)

| Lipid Parameter | Placebo-Adjusted Percent Change | 95% Confidence Interval | Source |

| High-Density Lipoprotein Cholesterol (HDL-C) | 0.4% | -5.2% to 6.0% | [2] |

| Low-Density Lipoprotein Cholesterol (LDL-C) | -9.8% | -16.8% to -2.7% | [2] |

| Triglycerides | -5.8% | -22.6% to 11.9% | [2] |

Experimental Protocols

The following are generalized protocols for in vivo studies with this compound. These should be adapted and optimized based on the specific research question, animal model, and institutional guidelines.

Protocol 1: Pharmacodynamic Assessment of this compound on Plasma Free Fatty Acids in Mice

Objective: To determine the dose-dependent effect of this compound on plasma FFA levels in a murine model.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Male C57BL/6 mice (8-10 weeks old)

-

Standard laboratory chow

-

Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

-

Centrifuge

-

FFA quantification kit

Experimental Workflow:

Caption: Workflow for assessing the pharmacodynamic effects of this compound in mice.

Procedure:

-

Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

-

Fasting: Fast the mice for 4-6 hours before the start of the experiment to establish a stable baseline for FFA levels.

-

Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, 10 mg/kg this compound, 30 mg/kg this compound, 100 mg/kg this compound). A minimum of 5-8 animals per group is recommended.

-

Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein or other appropriate site into EDTA-coated tubes.

-

Compound Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the assigned treatment to each mouse via oral gavage.

-

Serial Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 1, 2, 4, and 6 hours).

-

Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

-